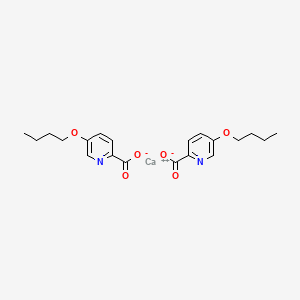
Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is notable for its unique structure, which includes a butyl-substituted oxazoline ring and a phenoxy heptyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, which forms the isoxazole ring. For the specific compound , the synthesis would likely involve the following steps:
Formation of Nitrile Oxide: This can be achieved by treating a suitable precursor, such as an aldoxime, with an oxidizing agent like chloramine-T.
Cycloaddition Reaction: The nitrile oxide is then reacted with an alkyne under controlled conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yield. Catalysts such as copper (I) or ruthenium (II) are commonly used in these processes. recent trends are moving towards metal-free synthetic routes to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Isoxazoles can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions include isoxazole N-oxides, isoxazolines, and various substituted isoxazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Isoxazole derivatives have a wide range of applications in scientific research:
Chemistry: Isoxazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Isoxazole derivatives exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some isoxazole derivatives are used in pharmaceuticals, such as COX-2 inhibitors and beta-lactamase-resistant antibiotics.
Industry: Isoxazoles are used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of isoxazole derivatives depends on their specific structure and target. Generally, these compounds interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. For example, COX-2 inhibitors containing isoxazole rings inhibit the cyclooxygenase-2 enzyme, reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: Similar to isoxazole but with the nitrogen atom in a different position.
Pyrrole: Contains only nitrogen in the ring, lacking the oxygen atom.
Furan: Contains only oxygen in the ring, lacking the nitrogen atom.
Uniqueness
Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is unique due to its specific functional groups and the combination of the isoxazole and oxazoline rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
112270-46-9 |
|---|---|
Formule moléculaire |
C24H34N2O3 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
5-[7-[4-[(4R)-4-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C24H34N2O3/c1-3-4-10-21-18-28-24(25-21)20-12-14-22(15-13-20)27-16-9-7-5-6-8-11-23-17-19(2)26-29-23/h12-15,17,21H,3-11,16,18H2,1-2H3/t21-/m1/s1 |
Clé InChI |
OMIOBJBQYFOBLK-OAQYLSRUSA-N |
SMILES isomérique |
CCCC[C@@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
SMILES canonique |
CCCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


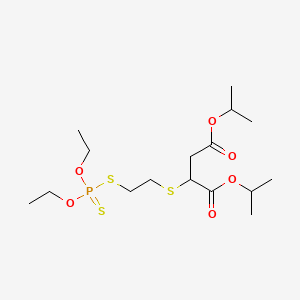
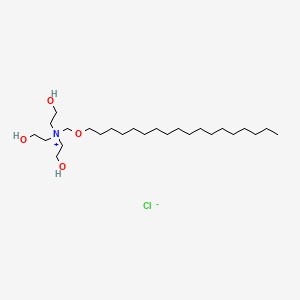
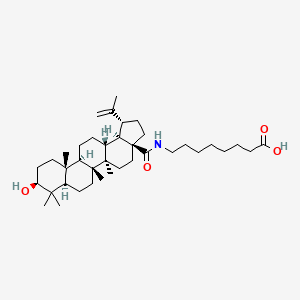

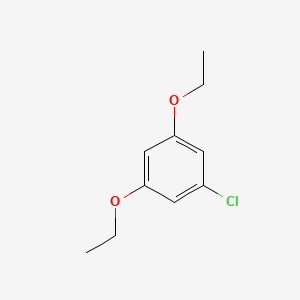
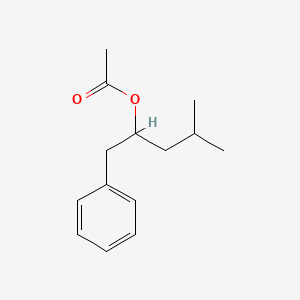



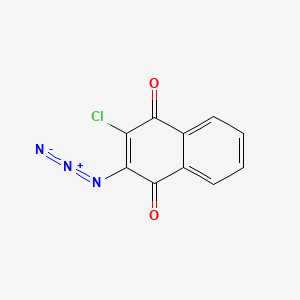
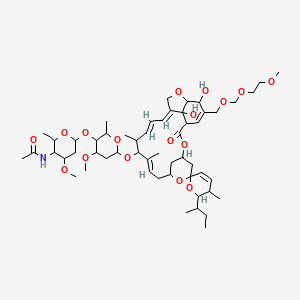
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
